3-hydroxy-4-(3-hydroxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(3-hydroxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional functional groups such as a hydroxyphenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency in creating complex molecular structures in a single step. One common synthetic route involves the condensation of 4-chloroaniline, an aromatic aldehyde, and barbituric acid using low transition temperature mixtures as solvents . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the selection of sustainable solvents and catalysts is crucial for minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
4-(3-hydroxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, its quinoline moiety can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar fused ring structure and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Pyrimidoquinoline Derivatives: Known for their medicinal applications, these compounds also feature a fused ring system and are used in the development of pharmaceuticals.
Uniqueness
4-(3-hydroxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific functional groups and the combination of a pyrazole and quinoline ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-7,7-dimethyl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C18H19N3O3/c1-18(2)7-11-14(12(23)8-18)13(9-4-3-5-10(22)6-9)15-16(19-11)20-21-17(15)24/h3-6,13,22H,7-8H2,1-2H3,(H3,19,20,21,24) |
InChI Key |
RLJJQHARPJUDOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC(=CC=C4)O)C(=O)C1)C |
Origin of Product |
United States |
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